5-Amino-2-bromo-4-chlorobenzoic acid
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Overview
Description
5-Amino-2-bromo-4-chlorobenzoic acid is an organic compound with the molecular formula C7H5BrClNO2 It is a derivative of benzoic acid, featuring amino, bromo, and chloro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-bromo-4-chlorobenzoic acid typically involves multi-step organic reactions. One common method starts with 2-chlorobenzoic acid as the initial reactant. The process includes chlorination, acylation, and cyclization reactions, followed by bromination and hydrolysis . Another method involves the use of N-bromosuccinimide (NBS) in a sulfuric acid system to achieve monobromination .
Industrial Production Methods
Industrial production of this compound often employs scalable processes that ensure high yield and purity. For instance, a practical industrial process involves the use of dimethyl terephthalate as the starting material, followed by nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . This method is efficient and cost-effective, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-bromo-4-chlorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Employed in Suzuki–Miyaura coupling reactions.
Hydrochloric Acid: Used in hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling can produce biaryl compounds, while oxidation reactions can yield nitro derivatives.
Scientific Research Applications
5-Amino-2-bromo-4-chlorobenzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a plant growth regulator.
Medicine: Utilized in the preparation of hepatitis C virus NS5b RNA polymerase inhibitors.
Industry: Employed in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Amino-2-bromo-4-chlorobenzoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or proteins, thereby affecting biological pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromobenzoic acid: A brominated derivative with similar properties.
5-Amino-2-chlorobenzoic acid: A chlorinated derivative used in similar applications.
5-Bromo-2-chlorobenzoic acid: Another halogenated benzoic acid with comparable reactivity.
Uniqueness
5-Amino-2-bromo-4-chlorobenzoic acid is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and properties. This makes it particularly useful in specific synthetic and industrial applications where such reactivity is desired.
Properties
Molecular Formula |
C7H5BrClNO2 |
---|---|
Molecular Weight |
250.48 g/mol |
IUPAC Name |
5-amino-2-bromo-4-chlorobenzoic acid |
InChI |
InChI=1S/C7H5BrClNO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,10H2,(H,11,12) |
InChI Key |
XABXPJNDUNWRFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1N)Cl)Br)C(=O)O |
Origin of Product |
United States |
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